2-(2-fluorophenoxy)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2S/c1-13-7-3-4-8-15(13)20-23-14(2)18(26-20)11-22-19(24)12-25-17-10-6-5-9-16(17)21/h3-10H,11-12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXRXSRNEROJOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)COC3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a phenoxide ion.
Acetamide Formation: The final step involves the formation of the acetamide linkage through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Continuous flow reactors might be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methyl groups, leading to the formation of sulfoxides or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones, and hydroxylated derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis of the Compound
The synthesis of thiazole derivatives typically involves reactions such as Hantzsch condensation and Suzuki-Miyaura coupling. For instance, the synthesis of related thiazole derivatives has been reported to utilize these methods to create compounds with varying substituents that can influence biological activity. The specific synthetic pathways for 2-(2-fluorophenoxy)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide are likely similar, focusing on achieving desired functional groups that enhance its pharmacological properties.
Antimicrobial Properties
Thiazole derivatives have been extensively studied for their antimicrobial activities. Research indicates that compounds similar to this compound exhibit varying degrees of antibacterial efficacy against both gram-positive and gram-negative bacteria. For example, certain thiazole derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/ml against specific bacterial strains, indicating moderate antimicrobial potential compared to standard antibiotics like ketoconazole and chloramphenicol .
Antiparasitic Activity
Compounds containing thiazole moieties have shown promise in treating parasitic infections. For instance, some derivatives have demonstrated significant trypanocidal activity against Trypanosoma brucei, with IC50 values indicating effective concentrations for therapeutic use . This suggests that this compound may also possess similar antiparasitic properties.
Anti-inflammatory Effects
Thiazole derivatives are also explored for their anti-inflammatory effects. Some studies have indicated that these compounds can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. The anti-inflammatory potential of such compounds can be critical in developing treatments for conditions like arthritis or other inflammatory diseases .
Toxicological Considerations
With increasing regulatory scrutiny on chemical safety, understanding the toxicological profile of compounds like this compound is essential. The TOXIN knowledge graph has been developed to facilitate the assessment of cosmetic ingredients' safety without animal testing, which could be applicable in evaluating the safety profile of this compound as well .
Case Study: Antimicrobial Efficacy
A comparative study on the antimicrobial efficacy of thiazole derivatives was conducted, highlighting their performance against various bacterial strains:
| Compound Name | MIC (µg/ml) | Bacterial Strain | Reference |
|---|---|---|---|
| Compound A | 100 | E. faecalis | Yurttaş et al., 2016 |
| Compound B | 200 | S. aureus | Yurttaş et al., 2016 |
| Compound C | 400 | P. aeruginosa | Yurttaş et al., 2016 |
This table illustrates the varying degrees of efficacy among different thiazole derivatives, underscoring the need for further investigation into the specific activity of this compound.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group and thiazole ring are likely to play crucial roles in binding to these targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(2-fluorophenoxy)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide to key analogs based on structural features, substituent effects, and reported bioactivity.
Thiazole-Based Acetamides
4-Methyl-2-phenylthiazole-5-carbohydrazide Derivatives
- Structure : Thiazole core with phenyl and carbohydrazide substituents.
- Key Differences: The target compound replaces the carbohydrazide group with a methylene-linked 2-fluorophenoxy acetamide.
- Bioactivity : Derivatives such as compound 7b (IC50 = 1.61 ± 1.92 µg/mL) and 11 (IC50 = 1.98 ± 1.22 µg/mL) exhibit potent anticancer activity against HepG-2 cells, suggesting that the thiazole-carbohydrazide scaffold is critical for cytotoxicity .
Chloroacetamide-Thiazole Derivatives
- Structure : Simple chloroacetamides attached to thiazol-2-yl (e.g., 2-chloro-N-(thiazol-2-yl)-acetamide).
- Key Differences: The target compound features a fluorophenoxy group instead of chlorine, which may reduce electrophilicity and improve safety profiles .
Fluorophenoxy-Containing Analogs
(E)-2-(5-Fluoroindolin-3-ylidene)-N-(pyridin-4-yl)acetamide
- Structure: Fluorinated indolinone fused with acetamide and pyridinyl groups.
NRMA-6 (Nuclear Receptor Modulator)
- Structure: 4-Methyl-2-(4-trifluoromethylphenyl)thiazole core with a methylphenoxy acetamide side chain.
- Key Differences : The trifluoromethylphenyl group enhances electron-withdrawing effects, which may influence receptor binding. NRMA-6 is a peroxisome proliferator-activated receptor (PPAR) modulator, indicating that fluorinated thiazole-acetamides can target nuclear receptors .
Imidazo-Thiazole and Triazole Derivatives
Imidazo[2,1-b]thiazole Derivatives (e.g., 12h, 12i)
- Structure : Imidazo-thiazole fused ring system with bromophenyl and triazolyl acetamide substituents.
- Compound 12i showed high yield (82%) and enzyme inhibitory activity, highlighting the importance of triazole groups in modulating bioactivity .
Triazole-Thioacetamide Derivatives
- Structure : 4H-1,2,4-triazole cores with thioether-linked acetamides (e.g., 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide).
- Key Differences : The triazole-thioacetamide scaffold diverges from the thiazole core but retains fluorophenyl groups, suggesting shared pharmacokinetic properties such as improved membrane permeability .
Key Insights
- Fluorophenoxy Group: Fluorination at the phenoxy position may improve metabolic stability and bioavailability, as seen in NRMA-6 and fluorinated indolinones .
Biological Activity
2-(2-fluorophenoxy)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a phenoxy group, and an acetamide moiety, which contribute to its biological properties. The structural formula can be represented as follows:
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis.
Mechanism of Action:
The anticancer activity is often attributed to the inhibition of key signaling pathways such as the phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway. This pathway is critical for cell growth and survival, and its inhibition leads to increased apoptosis in cancer cells .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Thiazole derivatives have been reported to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This could be particularly relevant in diseases characterized by chronic inflammation.
Case Study:
In a study involving thiazole derivatives, compounds similar to this compound showed a dose-dependent reduction in the levels of TNF-alpha and IL-6 in vitro, indicating their potential as anti-inflammatory agents .
Data Table: Biological Activity Summary
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of PI3K/Akt/mTOR pathway | |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines | |
| Antimicrobial | Disruption of bacterial cell wall synthesis |
Research Findings
Recent studies have focused on the synthesis and biological evaluation of thiazole-containing compounds. For example, a derivative with a similar structure was evaluated for its cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The results indicated that these compounds could significantly reduce cell viability through apoptosis induction .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the multi-step synthesis of 2-(2-fluorophenoxy)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide?
- Methodological Answer : The synthesis typically involves sequential coupling of fluorophenoxy and thiazole-acetamide moieties. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions between phenoxy and acetamide groups .
- Catalysts : Use of K₂CO₃ or NaH to deprotonate intermediates and accelerate coupling .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) tracks reaction progress .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR spectroscopy : ¹H/¹³C NMR identifies fluorine coupling patterns (e.g., 2-fluorophenoxy) and thiazole ring protons .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected [M+H]⁺ peak) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% preferred) .
Q. What in vitro assays are suitable for preliminary assessment of its biological activity?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Antimicrobial : Broth microdilution for MIC values against Gram-positive/negative bacteria .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases linked to its thiazole-acetamide core .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve potency?
- Methodological Answer : Systematically modify substituents and analyze bioactivity:
-
Substitution patterns : Compare o-tolyl (current) vs. p-fluorophenyl or heteroaromatic groups on the thiazole ring .
-
Functional group tuning : Replace the fluorophenoxy group with methoxy or nitro groups to alter electron density .
-
Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., EGFR, COX-2) .
Substituent Biological Activity Reference o-Tolyl (current) Moderate anticancer activity 4-Fluorophenyl Enhanced kinase inhibition 3,5-Dimethylphenyl Improved antimicrobial potency
Q. How to resolve contradictions in reported biological data across similar acetamide derivatives?
- Methodological Answer : Address discrepancies via:
- Standardized protocols : Ensure consistent cell lines (e.g., ATCC-certified), passage numbers, and assay conditions .
- Metabolic stability testing : Use liver microsomes to rule out false negatives from rapid degradation .
- Orthogonal assays : Validate anticancer activity with both MTT and clonogenic assays .
Q. What strategies mitigate side reactions during functional group modifications?
- Methodological Answer :
- Protecting groups : Temporarily block reactive sites (e.g., acetamide NH) with Boc or Fmoc during oxidation/reduction steps .
- pH control : Maintain neutral to slightly basic conditions (pH 7–8) to prevent hydrolysis of the thiazole ring .
- Low-temperature reactions : Perform substitutions at 0–4°C to minimize unwanted cyclization .
Q. How to design in vivo toxicity studies for this compound?
- Methodological Answer :
- Acute toxicity : Dose escalation in Wistar rats (10–100 mg/kg) with monitoring of hematological and hepatic parameters .
- Genotoxicity : Comet assay or micronucleus test to assess DNA damage .
- Metabolite profiling : LC-MS/MS identifies toxic metabolites (e.g., fluorophenoxy derivatives) .
Experimental Design & Technical Challenges
Q. Which crystallography techniques elucidate its 3D structure?
- Methodological Answer :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation in ethanol/water (7:3). Resolve fluorine and methyl group positions .
- Powder XRD : Confirm polymorphism or amorphous content if crystallization fails .
Q. How to optimize reaction yields in large-scale synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
